molecular formula C9H3F5O2 B1363781 2,3,4,5,6-Pentafluorocinnamic acid CAS No. 719-60-8

2,3,4,5,6-Pentafluorocinnamic acid

Cat. No. B1363781
CAS RN: 719-60-8
M. Wt: 238.11 g/mol
InChI Key: IUUKDBLGVZISGW-OWOJBTEDSA-N
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Description

2,3,4,5,6-Pentafluorocinnamic acid (PFPA) is an important fluorinated molecule used in a variety of scientific applications. It is a versatile compound that has been used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry. PFPA is a derivative of cinnamic acid, which is a type of aromatic carboxylic acid. It is a white, crystalline solid with a melting point of 97-98°C.

Scientific Research Applications

Synthesis and Chemical Properties

2,3,4,5,6-Pentafluorocinnamic acid has been utilized in various chemical synthesis processes. For instance, it has been used in the preparation of oligomeric polyparatetrafluorophenylene vinylenes, a process that involves bromination, debromination, and hydroboration reactions (Brooke & Mawson, 1990). Furthermore, the compound plays a role in the thermal cyclization of trans-o-fluorocinnamic acids to coumarins, demonstrating an important fragmentation process in mass spectral and thermal fragmentations (Heaney & Price, 1972).

Material Science Applications

In material science, 2,3,4,5,6-Pentafluorocinnamic acid is employed for the development of novel materials. A study reports its use in the experimental FT-IR, Laser-Raman, and DFT spectroscopic analysis, offering insights into the vibrational frequencies and molecular orbital energies of the compound (Sert et al., 2014). Additionally, its derivatives are used as matrices in the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS, highlighting its utility in analyzing fluorinated polymers (Marie et al., 2003).

Polymer Chemistry

The compound finds significant application in polymer chemistry. For instance, it is involved in the postpolymerization modification of polymers, demonstrating its potential as a versatile precursor for efficient sequential modifications (Noy et al., 2019).

Environmental Studies

In environmental studies, 2,3,4,5,6-Pentafluorocinnamic acid has been investigated for its role in biotransformation processes. A study reveals its transformation by wood-rotting fungus, indicating potential pathways for environmental degradation of fluoroalkyl substances (Tseng et al., 2014).

properties

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDBLGVZISGW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorocinnamic acid

CAS RN

719-60-8
Record name 2,3,4,5,6-Pentafluorocinnamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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